Cas no 2229595-47-3 (1-(5-chloro-2-nitrophenyl)ethane-1,2-diol)

1-(5-Chloro-2-nitrophenyl)ethane-1,2-diol is a chlorinated nitroaromatic diol compound with potential utility as an intermediate in organic synthesis. Its structure, featuring both hydroxyl and nitro functional groups adjacent to a chloro-substituted benzene ring, enables selective reactivity in multi-step transformations. The compound's distinct substitution pattern offers advantages in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical applications where precise functionalization is critical. Its crystalline solid form facilitates handling and purification, while the chloro and nitro groups provide sites for further derivatization. The diol moiety also allows for selective protection or oxidation, enhancing its versatility in synthetic routes.
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol structure
2229595-47-3 structure
商品名:1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
CAS番号:2229595-47-3
MF:C8H8ClNO4
メガワット:217.606421470642
CID:6500145
PubChem ID:165652805

1-(5-chloro-2-nitrophenyl)ethane-1,2-diol 化学的及び物理的性質

名前と識別子

    • 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
    • EN300-1678601
    • 2229595-47-3
    • インチ: 1S/C8H8ClNO4/c9-5-1-2-7(10(13)14)6(3-5)8(12)4-11/h1-3,8,11-12H,4H2
    • InChIKey: FAYONNDCJVKWSP-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C(CO)O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 217.0141854g/mol
  • どういたいしつりょう: 217.0141854g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 208
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 86.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.8

1-(5-chloro-2-nitrophenyl)ethane-1,2-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1678601-1.0g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
1g
$986.0 2023-06-04
Enamine
EN300-1678601-0.05g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
0.05g
$827.0 2023-09-20
Enamine
EN300-1678601-1g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
1g
$986.0 2023-09-20
Enamine
EN300-1678601-0.1g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
0.1g
$867.0 2023-09-20
Enamine
EN300-1678601-2.5g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
2.5g
$1931.0 2023-09-20
Enamine
EN300-1678601-5g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
5g
$2858.0 2023-09-20
Enamine
EN300-1678601-0.5g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
0.5g
$946.0 2023-09-20
Enamine
EN300-1678601-5.0g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
5g
$2858.0 2023-06-04
Enamine
EN300-1678601-10.0g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
10g
$4236.0 2023-06-04
Enamine
EN300-1678601-0.25g
1-(5-chloro-2-nitrophenyl)ethane-1,2-diol
2229595-47-3
0.25g
$906.0 2023-09-20

1-(5-chloro-2-nitrophenyl)ethane-1,2-diol 関連文献

1-(5-chloro-2-nitrophenyl)ethane-1,2-diolに関する追加情報

Introduction to 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol (CAS No. 2229595-47-3)

1-(5-chloro-2-nitrophenyl)ethane-1,2-diol, identified by the Chemical Abstracts Service Number (CAS No.) 2229595-47-3, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This molecule, featuring a unique structural arrangement of a chloro-substituted nitrophenyl group and an ethane-1,2-diol moiety, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both electron-withdrawing and electron-donating functional groups makes it a versatile intermediate for the synthesis of more complex pharmacophores.

The 5-chloro-2-nitrophenyl substituent plays a crucial role in modulating the electronic properties and reactivity of the molecule. The chlorine atom introduces a slight positive inductive effect, while the nitro group exerts a strong electron-withdrawing effect through resonance and inductive mechanisms. This interplay between substituents influences the compound's solubility, stability, and interaction with biological targets. Such structural features are often exploited in the design of novel therapeutic agents to enhance binding affinity and selectivity.

1-(5-chloro-2-nitrophenyl)ethane-1,2-diol has been studied as a precursor in the development of novel organic electronic materials and functional dyes. Its diol functionality allows for further derivatization into polymers, resins, or other high-performance materials through crosslinking reactions. Additionally, the compound's ability to participate in nucleophilic addition reactions makes it a valuable building block for constructing more intricate molecular architectures.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in metabolic disorders and inflammatory diseases. The nitro group, in particular, has been shown to enhance bioavailability and metabolic stability when incorporated into drug molecules. Further research is ongoing to elucidate its mechanism of action and evaluate its therapeutic efficacy in preclinical models.

The synthesis of 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol involves multi-step organic transformations that highlight the compound's synthetic utility. Common synthetic routes include nucleophilic aromatic substitution on 5-chloro-2-nitrobenzene followed by reduction of an aldehyde or ketone functionality using appropriate reducing agents. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways for this compound.

The applications of 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its structural motifs are reminiscent of key intermediates used in the synthesis of herbicides and fungicides. The diol group provides a site for further functionalization to create molecules with enhanced biological activity or environmental stability.

From a computational chemistry perspective, 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol serves as an excellent model system for studying molecular interactions at the atomic level. High-throughput virtual screening techniques have been employed to identify potential binding partners within large databases of biological targets. These computational studies have provided valuable insights into the compound's binding mode and have guided experimental efforts toward optimizing its pharmacological properties.

The environmental impact of 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol is another critical consideration in its development and application. Efforts are being made to minimize waste generation during synthesis and to design biodegradable derivatives that reduce ecological footprint. Green chemistry principles are being integrated into synthetic protocols to ensure sustainable production practices.

In conclusion, 1-(5-chloro-2-nitrophenyl)ethane-1,2-diol (CAS No. 2229595-47-3) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an attractive candidate for further exploration in drug discovery, materials science, and industrial chemistry. Continued research efforts will undoubtedly uncover new opportunities for leveraging this versatile molecule in addressing global challenges in health and technology.

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